molecular formula C19H20ClN B068744 (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride CAS No. 163831-66-1

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Cat. No.: B068744
CAS No.: 163831-66-1
M. Wt: 297.8 g/mol
InChI Key: KCLJDAVYFCDIDY-RSAXXLAASA-N
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Description

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as a chiral building block and resolving agent, making it valuable in the synthesis of enantiomerically pure molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the enzymatic resolution using Candida antarctica lipase B (CALB) as a catalyst. This enzyme selectively esterifies one enantiomer, allowing the separation of (S)-N-Benzyl-1-(1-naphthyl)ethylamine .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis using chiral catalysts. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of enantiomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biochemical pathways and reactions. This selectivity is crucial in its applications as a chiral resolving agent and in the synthesis of enantiomerically pure pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the naphthyl group, which imparts distinct chemical and physical properties. These characteristics make it particularly valuable in the synthesis of enantiomerically pure compounds and as a resolving agent .

Properties

IUPAC Name

(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLJDAVYFCDIDY-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163831-66-1
Record name 1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163831-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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